molecular formula C18H11NS B11746716 7H-benzo[4,5]thieno[2,3-b]carbazole

7H-benzo[4,5]thieno[2,3-b]carbazole

Cat. No.: B11746716
M. Wt: 273.4 g/mol
InChI Key: XJRAPWXGPMNGLI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7H-benzo[4,5]thieno[2,3-b]carbazole typically involves multi-step reactions. One common method includes the following steps :

    Step 1: Sodium carbonate and tetrakis(triphenylphosphine)palladium are used in toluene and water at 100°C for 4 hours.

    Step 2: Triethyl phosphite is then added and the reaction is continued for 12 hours at 150°C.

Another method involves :

    Step 1: Tetrakis(triphenylphosphine)palladium and potassium carbonate in tetrahydrofuran and water, refluxed for 24 hours.

    Step 2: Triphenylphosphine in 1,2-dichlorobenzene, refluxed for 24 hours.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. These methods often involve the use of large reactors and optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 7H-benzo[4,5]thieno[2,3-b]carbazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzothiophene ring .

Mechanism of Action

The mechanism by which 7H-benzo[4,5]thieno[2,3-b]carbazole exerts its effects is primarily through its interaction with molecular targets in biological systems. It can bind to specific proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the derivatives used .

Comparison with Similar Compounds

Uniqueness: 7H-benzo[4,5]thieno[2,3-b]carbazole is unique due to its specific structural arrangement, which imparts distinct electronic and chemical properties. This makes it particularly valuable in applications requiring high stability and specific reactivity, such as in organic electronics and advanced materials .

Properties

Molecular Formula

C18H11NS

Molecular Weight

273.4 g/mol

IUPAC Name

7H-[1]benzothiolo[2,3-b]carbazole

InChI

InChI=1S/C18H11NS/c1-3-7-15-11(5-1)13-9-14-12-6-2-4-8-17(12)20-18(14)10-16(13)19-15/h1-10,19H

InChI Key

XJRAPWXGPMNGLI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=CC4=C(C=C3N2)SC5=CC=CC=C54

Origin of Product

United States

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